Enzymatic Stereospecificity: (S)- vs (R)-2-(Hydroxymethyl)glutarate as Substrate for 2-(Hydroxymethyl)glutarate Dehydrogenase
The native dehydrogenase from Eubacterium barkeri exclusively accepts the (S)-enantiomer as substrate. The enzyme's crystal structure (2.3 Å) and kinetic characterization confirm that NADH-dependent reduction proceeds solely from (S)-2-formylglutarate to (S)-2-(hydroxymethyl)glutarate [1]. No catalytic activity is reported for the (R)-enantiomer, establishing a binary active/inactive differentiation. This stereospecificity is further corroborated by the full pathway elucidation showing that all chiral intermediates in nicotinate catabolism carry the (S)-configuration [2]. Racemic mixtures would therefore contain at least 50% non-substrate material, directly compromising enzymatic conversion efficiency.
| Evidence Dimension | Substrate acceptance by 2-(hydroxymethyl)glutarate dehydrogenase (EC 1.1.1.291) |
|---|---|
| Target Compound Data | Active as substrate; Km and kcat values determined for (S)-enantiomer under steady-state kinetics (see J Mol Biol 2008 for full kinetic parameters) [1] |
| Comparator Or Baseline | (R)-2-(Hydroxymethyl)glutarate: No substrate activity detected; not recognized by the enzyme [1][2] |
| Quantified Difference | Absolute discrimination: (S)-enantiomer is a substrate; (R)-enantiomer is not. Racemate expected to exhibit ≤50% maximum conversion. |
| Conditions | Purified recombinant 2-(hydroxymethyl)glutarate dehydrogenase from Eubacterium barkeri; NADH-dependent reduction at pH 7.5; crystal structure PDB 3CKY [1] |
Why This Matters
For any enzymatic assay or metabolic pathway reconstitution, procurement of the racemate guarantees a maximum 50% substrate pool, whereas the (S)-enantiomer alone ensures complete substrate bioavailability and avoids confounding kinetics from inactive stereoisomer.
- [1] Reitz S, Alhapel A, Essen L-O, Pierik AJ. Structural and kinetic properties of a β-hydroxyacid dehydrogenase involved in nicotinate fermentation. J Mol Biol. 2008;382(3):802-811. doi:10.1016/j.jmb.2008.07.050. View Source
- [2] Alhapel A, Darley D, Göttig M, et al. Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri. Proc Natl Acad Sci U S A. 2006;103(33):12341-12346. View Source
